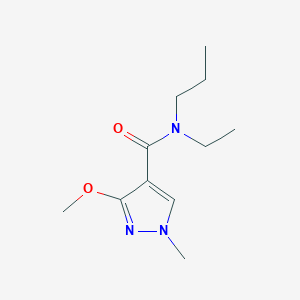

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

Description

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide characterized by a methoxy group at position 3, an ethyl and propyl group on the carboxamide nitrogen, and a methyl group at position 1. Pyrazole carboxamides are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-ethyl-3-methoxy-1-methyl-N-propylpyrazole-4-carboxamide |

InChI |

InChI=1S/C11H19N3O2/c1-5-7-14(6-2)11(15)9-8-13(3)12-10(9)16-4/h8H,5-7H2,1-4H3 |

InChI Key |

VGRUIIKCBCNYBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C(=O)C1=CN(N=C1OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the use of transition-metal catalysts and photoredox reactions to achieve regioselective synthesis . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, may employ multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are also utilized to scale up production efficiently .

Chemical Reactions Analysis

General Reactivity Profile

The compound's reactivity is governed by:

-

Pyrazole ring : Susceptible to electrophilic substitution at available positions (C-3 methoxy group may act as an electron-donating director).

-

Carboxamide group : Capable of hydrolysis, nucleophilic acyl substitution, or coordination with metal ions.

-

Substituent effects : Steric hindrance from ethyl and propyl groups modulates reaction kinetics.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Electrophilic Substitution

The pyrazole ring participates in electrophilic reactions, though regioselectivity is influenced by substituents:

-

Nitration : Limited by steric hindrance; occurs preferentially at C-5 if reactive.

-

Halogenation : Chlorination or bromination feasible under mild conditions (e.g., NCS in DCM).

Functional Group Transformations

Methoxy Group Reactivity :

-

Demethylation : Achieved with BBr₃ in CH₂Cl₂ at −78°C, yielding a hydroxyl group.

-

Nucleophilic Displacement : Methoxy group replaced by amines or thiols under SN2 conditions.

Carboxamide Modifications :

-

Reduction : LiAlH₄ reduces the amide to a primary amine (N-ethyl-N-propylamine).

-

Grignard Addition : Forms ketones or tertiary alcohols depending on reagent .

Metal-Mediated Coupling

Palladium catalysts enable cross-coupling reactions:

| Reaction Type | Catalyst System | Outcome |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at C-5 position |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylation of the carboxamide |

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO and ethylpropylamine.

-

Photochemical Reactivity : UV exposure induces ring-opening via C–N bond cleavage.

Mechanistic Insights

-

Hydrolysis Pathway :

Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .

-

Electrophilic Substitution :

Methoxy group directs incoming electrophiles to the para position (C-5) via resonance stabilization.

Reaction Optimization Data

From analogous pyrazole syntheses :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | >80% above 30°C |

| Solvent | Anhydrous ethanol | Maximizes solubility |

| Base (for hydrolysis) | 1.2 eq NaOH | Prevents overhydrolysis |

Unexplored Reactivity

-

Enzyme-Mediated Modifications : Potential for biocatalytic resolution or functionalization.

-

Click Chemistry : Azide-alkyne cycloaddition at modified substituents (untested).

Scientific Research Applications

Anticancer Potential

Research indicates that pyrazole derivatives have shown promise in anticancer applications. N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide may exhibit cytotoxic effects against various cancer cell lines. Studies have suggested that modifications to the pyrazole structure can enhance its activity against tumor cells, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Compounds containing pyrazole moieties are often studied for their anti-inflammatory properties. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that pyrazole derivatives can provide neuroprotective benefits. Research is ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal damage .

Drug Development

The structural uniqueness of this compound makes it a valuable template for drug development. Its potential as a lead compound can inspire the synthesis of analogs with improved pharmacological profiles targeting specific diseases such as cancer and neurodegenerative disorders .

Mechanistic Studies

This compound can be utilized in mechanistic studies to elucidate the pathways involved in its biological activities. Understanding how this compound interacts with cellular targets will provide insights into its therapeutic potential and guide future modifications .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was evaluated against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores, highlighting its therapeutic promise in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectroscopic Properties

The provided evidence includes pyrazole carboxamides with varying substituents (e.g., chloro, cyano, aryl groups). Key comparisons are outlined below:

Table 1: Comparison of Pyrazole Carboxamide Derivatives

*Note: Data for the target compound are inferred from structural analogs.

- Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, CN) in analogs like 3a–3d. This difference may enhance solubility in polar solvents compared to chloro derivatives but reduce thermal stability (lower melting point) .

Comparison with Sulfonyl-Containing Analogs

references a sulfonyl-substituted pyrazole carboxamide (1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide).

Biological Activity

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide (CAS Number: 808772-61-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 225.29 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Antifungal Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antifungal properties. A comparative study demonstrated that certain pyrazole derivatives showed significant inhibition against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Although specific data on this compound's antifungal activity is limited, related compounds have shown promising results with over 50% inhibition at concentrations of 100 µg/mL .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been well-documented. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis or autophagy in cancer cells. While direct studies on this compound are scarce, its structural analogs have shown IC50 values in the micromolar range, indicating a potential for similar activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. Modifications at various positions on the pyrazole ring can enhance or diminish activity. For example, the introduction of alkyl groups at the nitrogen positions has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .

| Modification | Effect on Activity |

|---|---|

| N-Methyl substitution | Increased potency against certain targets |

| Alkyl chain length | Affects solubility and metabolic stability |

| Aromatic substitutions | Can enhance anticancer activity but may reduce selectivity |

Case Studies

Several studies provide insights into the biological activities associated with pyrazole derivatives:

- Antitumor Activity : A study involving a series of substituted pyrazoles reported significant antitumor effects with some compounds inducing apoptosis in cancer cells at low concentrations (IC50 values around 49.85 µM) .

- Anti-inflammatory Effects : Another investigation highlighted that certain pyrazole compounds inhibited TNF-alpha release in vitro, suggesting potential applications in treating inflammatory diseases .

- Fungal Inhibition : In vitro assays demonstrated that specific pyrazole derivatives exhibited moderate antifungal activity against Fusarium species, suggesting a broad spectrum of biological applications .

Q & A

Q. What are the common synthetic routes for N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and amidation. For example, pyrazole core formation may use ethyl acetoacetate and DMF-DMA as precursors, followed by N-alkylation with ethyl and propyl groups . Intermediates are characterized via -NMR (e.g., δ 2.21 ppm for methyl groups), LCMS (e.g., m/z 364.2 [M+1]), and HPLC purity (>97%) to confirm structural integrity .

Q. How is the purity and structural integrity of this compound verified in academic research?

Purity is assessed using HPLC (e.g., 97.24% purity) and LCMS, while structural confirmation relies on -NMR (e.g., methoxy groups at δ 3.95 ppm) and -NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+ for related analogs) .

Q. What spectroscopic techniques are critical for analyzing pyrazole-4-carboxamide derivatives?

Key techniques include:

- NMR : Assigns substituents (e.g., ethyl and propyl groups in -NMR, carbonyl carbons in -NMR) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1636 cm) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in optimizing low-yield reactions during synthesis?

Low yields (e.g., 17.9% in copper-catalyzed coupling) can be improved by:

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies involve:

- Substituent variation : Modifying ethyl/propyl groups to assess steric effects or introducing electron-withdrawing groups (e.g., -CF) to enhance bioactivity .

- Biological assays : Testing analogs for receptor binding (e.g., cannabinoid receptor affinity via competitive ligand assays) .

- Computational modeling : Using DFT or molecular docking to predict binding modes and optimize substituent positions .

Q. How do researchers address contradictions in spectral data or synthetic yields across studies?

Discrepancies arise from differences in reaction conditions or instrumentation. For example:

Q. What methodologies are used to evaluate the stability of pyrazole-4-carboxamide derivatives under varying conditions?

Stability studies include:

Q. How can computational tools predict the biological activity of novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.